molecular formula C7H15NO B1322292 4-Ethylpiperidin-4-ol CAS No. 550369-44-3

4-Ethylpiperidin-4-ol

Cat. No.: B1322292
CAS No.: 550369-44-3
M. Wt: 129.2 g/mol
InChI Key: HLKJSNPSNJCJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpiperidin-4-ol is an organic compound with the chemical formula C8H17NO. It features a piperidine ring with an ethyl group and a hydroxyl group attached to the fourth carbon atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

4-Ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways associated with HIV entry into cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the CCR5 receptor, through a strong salt-bridge interaction . This binding inhibits the receptor’s activity, preventing HIV from entering the cells. Additionally, this compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV entry into cells . At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and overall cellular function . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound has been shown to affect the purine and pyrimidine metabolic pathways, which are crucial for DNA and RNA biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 4-ethylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-ethylpiperidin-4-one. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylpiperidin-4-ol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: this compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 4-Ethylpiperidin-4-ol but without the ethyl and hydroxyl groups.

    4-Methylpiperidin-4-ol: Similar structure with a methyl group instead of an ethyl group.

    4-Ethylpiperidin-4-one: The oxidized form of this compound

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJSNPSNJCJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylpiperidin-4-ol
Reactant of Route 2
4-Ethylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-Ethylpiperidin-4-ol
Reactant of Route 4
4-Ethylpiperidin-4-ol
Reactant of Route 5
Reactant of Route 5
4-Ethylpiperidin-4-ol
Reactant of Route 6
4-Ethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.